7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3 |
InChI Key |
VNSHMLSHHOLKQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-hydroxybenzaldehyde, the compound can be synthesized through a series of steps including methylation, cyclization, and amination.
Methylation: The hydroxyl group of 2-hydroxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product undergoes cyclization in the presence of a suitable catalyst to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products, modified amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential therapeutic effects in various medical conditions:
1. Antidepressant and Anticonvulsant Properties
Research indicates that derivatives of benzofuran compounds, including 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine, exhibit significant antidepressant and anticonvulsant activities. These compounds are being explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating mood disorders and epilepsy .
2. Hypoglycemic and Diuretic Effects
The compound has been noted for its hypoglycemic (blood sugar-lowering) and diuretic (promoting urine production) properties. These effects make it a candidate for further development in managing diabetes and hypertension .
3. Acetylcholinesterase Inhibition
Studies on related benzofuran compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby enhancing cognitive function . The specific activity of this compound in this regard remains an area for future investigation.
The biological activities associated with benzofuran derivatives are diverse:
1. Anticancer Activity
Benzofuran compounds have demonstrated anticancer properties against various cell lines. For instance, certain synthesized benzofuran derivatives have shown efficacy against ovarian cancer cells, suggesting that this compound may also possess similar properties .
2. Antioxidant Properties
These compounds are known for their antioxidant capabilities, which help combat oxidative stress in cells. This property is vital for preventing cellular damage and could play a role in the development of therapies for age-related diseases .
Synthesis and Case Studies
The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the cycloaddition reactions that yield high yields of benzofurans under mild conditions .
Case Study Insights
A case study involving the synthesis of benzofuran derivatives highlighted the efficiency of microwave-assisted synthesis techniques. This method not only improves yield but also reduces reaction times significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine with structurally analogous compounds featuring substitutions at the 7-position:
Structural and Electronic Differences
- Electron-withdrawing vs. Electron-donating Effects : Halogen substituents (-F, -Cl, -Br) are electron-withdrawing, reducing electron density on the benzofuran ring. In contrast, the methylsulfanyl group (-SCH₃) is weakly electron-donating due to sulfur’s lone pairs, which may enhance nucleophilic reactivity .
- Lipophilicity: The methylsulfanyl group increases logP (octanol-water partition coefficient) compared to halogens, suggesting greater membrane permeability. For example, the logP of the chloro analog is ~1.5, while the methylsulfanyl derivative is estimated at ~2.3 .
Research Findings and Trends
- Crystallography : SHELX software is widely used for structural determination of benzofuran derivatives, including dihydrobenzofuran-3-amine analogs .
- Biological Activity: Methylsulfanyl-substituted glucosinolates (e.g., 6-(methylsulfanyl)hexyl GSL) exhibit insecticidal properties, suggesting analogous bioactivity in benzofuran derivatives .
Biological Activity
7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 185.25 g/mol. Its structure includes a benzofuran core with a methylsulfanyl group and an amine functional group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as growth and apoptosis, suggesting potential applications in cancer therapy.
- Neurotransmitter Modulation : Preliminary studies indicate that it may influence neurotransmitter systems, particularly serotonergic and dopaminergic pathways, which could be beneficial in treating mood disorders.
- Antimicrobial Activity : The compound has demonstrated activity against various pathogens, indicating potential use as an antimicrobial agent.
Biological Activity Overview
| Activity Type | Findings |
|---|---|
| Anticancer | Inhibits BET proteins; selective for cancer cell lines |
| Neuropharmacological | Potential antidepressant effects; modulates serotonin receptors |
| Antimicrobial | Exhibits activity against Mycobacterium species and other pathogens |
Anticancer Properties
Research has highlighted the anticancer potential of this compound through its ability to inhibit BET domain proteins. A study showed significant selectivity for the second bromodomain (BD2), with a 1000-fold selectivity over BD1, indicating its potential as a targeted cancer therapy.
Case Study: BET Protein Inhibition
In vitro assays demonstrated that this compound effectively inhibited cancer cell proliferation while maintaining low toxicity levels. This selectivity suggests that it may serve as a scaffold for developing new anticancer drugs targeting BET proteins.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Studies have indicated that it may exert anti-inflammatory and analgesic effects, although further research is necessary to confirm these properties.
Case Study: Neurotransmitter Interaction
An investigation into its effects on serotonin receptors revealed potential antidepressant effects, with animal models showing improved behavioral outcomes following treatment with the compound.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. It has been evaluated for its ability to inhibit Mycobacterium tuberculosis and other mycobacterial species, demonstrating significant efficacy compared to conventional treatments like isoniazid .
Case Study: Antimycobacterial Activity
In experimental models, the compound exhibited a low minimum inhibitory concentration (MIC) against M. avium and M. kansasii, indicating its potential as an alternative treatment for mycobacterial infections .
Q & A
Q. What are the common synthetic routes for preparing 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?
A typical synthesis involves refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water, followed by acidification and purification via column chromatography (e.g., ethyl acetate as eluent) . Optimization includes controlling reaction time (e.g., 5 hours for hydrolysis) and temperature (reflux conditions). Purity can be enhanced by recrystallization from solvents like benzene.
Q. What techniques are recommended for characterizing the purity and structure of this compound?
- Purity : HPLC with UV detection (≥95% purity threshold) and melting point analysis (e.g., 436–437 K as a benchmark) .
- Structural confirmation : X-ray crystallography to resolve planar benzofuran units and intermolecular hydrogen bonding (e.g., O–H⋯O interactions) . NMR (¹H/¹³C) and FTIR can validate functional groups like the methylsulfanyl and amine moieties.
Q. What are the key pharmacological activities reported for benzofuran derivatives structurally similar to this compound?
Benzofuran analogs exhibit antimicrobial, antitumor, and antiviral activities. For example, derivatives with halogen or methyl substituents show enhanced antibacterial properties due to improved lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- X-ray crystallography provides definitive spatial arrangement data, resolving ambiguities in NMR peak assignments (e.g., distinguishing diastereotopic protons) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Dynamic NMR : Apply variable-temperature studies to detect conformational changes affecting spectral splitting.
Q. How can researchers design experiments to study the effect of substituents on the compound’s bioactivity?
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, methoxy, or chloro groups at positions 4, 5, or 7) and test against microbial or cancer cell lines .
- Experimental controls : Include reference compounds like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride to benchmark activity .
- Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with IC₅₀ values.
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent selection : Slow evaporation of benzene solutions yields high-quality single crystals .
- Temperature gradients : Gradual cooling from 350 K to room temperature reduces lattice defects.
- Additives : Introduce trace co-solvents like chloroform to stabilize intermolecular hydrogen bonds .
Q. How can intermolecular interactions (e.g., hydrogen bonding) be quantitatively assessed in this compound’s solid-state structure?
- X-ray diffraction : Measure bond lengths and angles (e.g., O–H⋯O distances of ~2.8 Å) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts).
- Thermal analysis : Correlate melting points with packing efficiency (e.g., higher melting points indicate stronger intermolecular forces) .
Data Contradiction and Validation
Q. How should conflicting bioactivity data between in vitro and in silico models be addressed?
- Replicate assays : Perform dose-response curves in triplicate using standardized cell lines (e.g., HEK293 or HeLa).
- Molecular docking : Compare binding affinities with experimental IC₅₀ values to identify false positives.
- Metabolic stability testing : Rule out discrepancies caused by compound degradation in cell culture media.
Q. What methods validate the stereochemical purity of chiral analogs of this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
- Optical rotation : Compare specific rotation values with literature data for (R)- or (S)-configured derivatives .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loadings) to ensure consistency .
- Data reporting : Include crystallographic data (CCDC deposition numbers) and spectral raw files in supplementary materials.
- Ethical compliance : Adhere to institutional guidelines for handling biologically active compounds, especially those with unconfirmed toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
